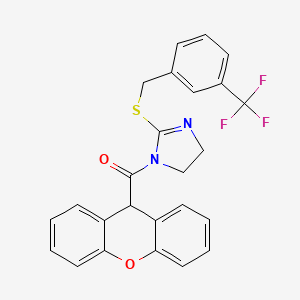

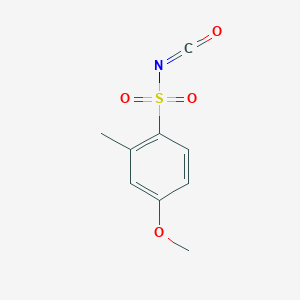

![molecular formula C16H13NO7S B2482996 Methyl 4-[2-(2-nitrophenyl)sulfinylacetyl]oxybenzoate CAS No. 957311-40-9](/img/structure/B2482996.png)

Methyl 4-[2-(2-nitrophenyl)sulfinylacetyl]oxybenzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of Methyl 4-[2-(2-nitrophenyl)sulfinylacetyl]oxybenzoate and its derivatives has been achieved through different chemical reactions. For example, alkyl [(substituted phenylsulfonyl)-methyl]-3-nitrobenzoates and their sulfinyl derivatives have been synthesized, with their structures confirmed by IR, NMR, and mass spectra (El-Bardan, 1992). These compounds exhibit various chemical reactions including carbon-sulfur bond fission in alkaline conditions.

Molecular Structure Analysis

The molecular structure of related compounds has been analyzed through different techniques, revealing insights into their chemical behavior. For instance, studies on hydrogen-bonded chains and sheets in certain methyl nitrobenzoates demonstrate the significance of intramolecular interactions (Portilla et al., 2007).

Chemical Reactions and Properties

The chemical reactions of Methyl 4-[2-(2-nitrophenyl)sulfinylacetyl]oxybenzoate derivatives involve various transformations. Iron sulfide has been used to catalyze redox/condensation reactions between amino/hydroxy nitrobenzenes and activated methyl groups, presenting a method for synthesizing heteroaryl-benzimidazoles and -benzoxazoles (Nguyen et al., 2013).

Physical Properties Analysis

The physical properties of these compounds, including their crystalline structure and hydrogen bonding patterns, significantly influence their chemical behavior and applications. Studies have detailed these aspects, offering insight into their stability and reactivity.

Chemical Properties Analysis

The chemical properties, including reactivity and stability, of Methyl 4-[2-(2-nitrophenyl)sulfinylacetyl]oxybenzoate derivatives are influenced by their molecular structure. Research on intramolecular sulfur(IV)-oxygen interactions in sulphoxides and sulphilimines has provided valuable information on these compounds' behavior and potential applications (Kucsman et al., 1984).

Scientific Research Applications

Synthesis and Structural Analysis

SYNTHESIS, SPECTRAL STUDIES AND C-S BOND FISSION

This study discusses the synthesis of Methyl and ethyl-4-[(4′-substituted phenylsulfonyl)methyl]-3-nitrobenzoates and their sulfinyl derivatives, including compounds similar to Methyl 4-[2-(2-nitrophenyl)sulfinylacetyl]oxybenzoate. The research provides insights into the structural proof through IR, NMR, and mass spectra, demonstrating the versatility of these compounds in chemical synthesis and analysis. The carbon-sulfur bond fission, in addition to alkaline ester hydrolysis, highlights the compound's reactivity and potential in chemical transformations A. El-Bardan, 1992.

Chemical Properties and Interactions

INTRAMOLECULAR SULPHUR(IV)-OXYGEN INTERACTION

This research investigates the molecular structures of several sulfinyl and sulfonyl derivatives, including compounds with structural similarities to Methyl 4-[2-(2-nitrophenyl)sulfinylacetyl]oxybenzoate. The study explores the interaction between sulfur(IV) and oxygen in these compounds, offering valuable insights into their chemical behavior, which could inform their use in various scientific and industrial applications Á. Kucsman et al., 1984.

Catalysis and Organic Synthesis

IRON SULFIDE CATALYZED REDOX/CONDENSATION CASCADE REACTION

This paper describes the use of iron sulfide for catalyzing redox/condensation cascade reactions involving nitrobenzenes, akin to the functionalities present in Methyl 4-[2-(2-nitrophenyl)sulfinylacetyl]oxybenzoate. This showcases the compound's potential in facilitating the synthesis of heterocyclic compounds, demonstrating its application in organic synthesis and the development of new catalytic methods T. Nguyen et al., 2013.

Advanced Materials and Sensing Applications

MICROPOROUS ANIONIC METAL-ORGANIC FRAMEWORK

In this study, a unique microporous anionic metal-organic framework was synthesized, demonstrating potential applications in luminescent sensing and selective adsorption of organic dyes. Although not directly related to Methyl 4-[2-(2-nitrophenyl)sulfinylacetyl]oxybenzoate, the research illustrates the broader context in which similar nitrophenyl-containing compounds could be used, particularly in the development of functional materials for environmental monitoring and remediation M. Guo et al., 2017.

properties

IUPAC Name |

methyl 4-[2-(2-nitrophenyl)sulfinylacetyl]oxybenzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO7S/c1-23-16(19)11-6-8-12(9-7-11)24-15(18)10-25(22)14-5-3-2-4-13(14)17(20)21/h2-9H,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWZLNQSGWDMVNZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)OC(=O)CS(=O)C2=CC=CC=C2[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO7S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[3-(Chloromethyl)-1-cyclopropylazetidin-3-yl]methanol](/img/structure/B2482914.png)

![4-(4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2482915.png)

![Ethyl 4-(trifluoromethyl)-2-azabicyclo[2.1.1]hexane-1-carboxylate](/img/structure/B2482918.png)

![N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-2-(phenylthio)acetamide](/img/structure/B2482922.png)

![N-(4-fluorophenyl)-2-[(5-methyl[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]acetamide](/img/structure/B2482923.png)

![2,8-dimethyl-1,3,4,5-tetrahydrobenzo[b]-1,6-naphthyridin-10(2H)-one](/img/structure/B2482928.png)

![N-(4-chlorophenyl)-2-{[6-(4-fluorobenzyl)-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl]thio}acetamide](/img/structure/B2482930.png)

![N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-4-(piperidine-1-sulfonyl)benzamide](/img/structure/B2482934.png)

![1-Ethyl-3,7,9-trimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2482936.png)